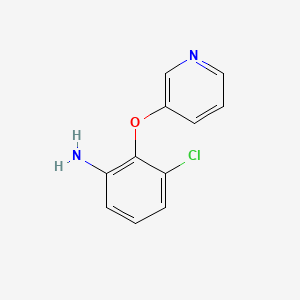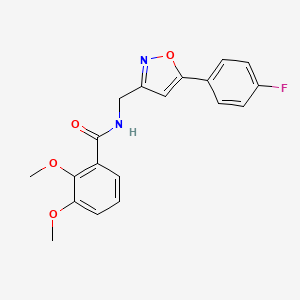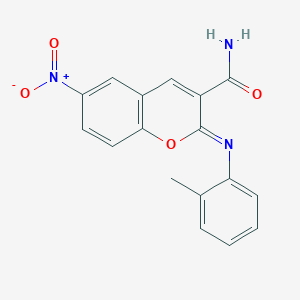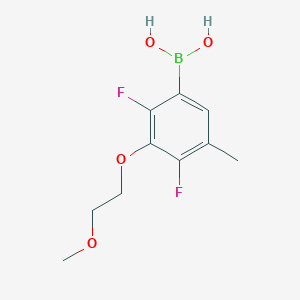![molecular formula C9H7Cl2N3S B2493628 N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine CAS No. 339010-29-6](/img/structure/B2493628.png)
N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that include various derivatives of thiadiazoles. These compounds are significant due to their wide range of applications and properties, particularly in the field of medicinal chemistry and materials science. The specific compound "N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine" has been studied for its synthesis, structure, and chemical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves multi-step reactions starting from simple precursors. For example, starting from 4-chlorobenzoic acid, derivatives can be synthesized through esterification, hydrazination, salt formation, and cyclization processes to afford thiadiazole compounds with varying substituents (Chen et al., 2010). These methods demonstrate the versatility and adaptability of synthetic routes to obtain the desired thiadiazole derivatives.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of thiadiazole derivatives. X-ray crystallography is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their geometric configuration, bond lengths, and angles. The molecular structure of similar compounds has been solved by single-crystal X-ray diffraction methods, revealing details about their crystalline form and intermolecular interactions (Gayathri B. H et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions due to their reactive functional groups. These reactions can lead to the formation of new compounds with potential biological or industrial applications. For instance, the reactivity of the thiadiazole ring can be exploited in nucleophilic substitution reactions or in the formation of Schiff bases, which are useful intermediates in organic synthesis (Sah et al., 2014).
Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds containing the thiadiazole moiety have been synthesized and tested for their antiviral properties. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Anti-Inflammatory and Analgesic Activities
N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which are structurally similar, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These compounds were compared to standard drugs in their efficacy (Kothamunireddy & Galla, 2021).
Antimicrobial Agents
Derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
Corrosion Inhibition
Some thiadiazole derivatives have been studied for their potential as corrosion inhibitors of iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness (Kaya et al., 2016).
Crystal Structure Analysis
The synthesis and crystal structure of related thiadiazole compounds have been determined, providing insights into their molecular configurations and potential applications in various fields (Wawrzycka-Gorczyca et al., 2011).
Anti-Leishmanial Activity
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, a novel series with a similar thiadiazole moiety, were synthesized and evaluated for their anti-leishmanial activity. These compounds were tested against Leishmania major and showed promising results (Tahghighi et al., 2012).
Propiedades
IUPAC Name |
4-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-1-3-7(4-2-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNYBZMTOMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(SN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)

